molecular formula C10H19Cl B11723286 Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- CAS No. 104012-59-1

Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel-

Cat. No.: B11723286
CAS No.: 104012-59-1
M. Wt: 174.71 g/mol
InChI Key: OMLOJNNKKPNVKN-AEJSXWLSSA-N
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Description

Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- is a chemical compound with the molecular formula C10H19Cl. It is a derivative of cyclohexane, where the hydrogen atoms are substituted by chlorine and methyl groups. This compound is known for its unique stereochemistry, which is indicated by the (1R,2S,4S)-rel- configuration. This stereochemistry plays a crucial role in determining the compound’s physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- typically involves the chlorination of cyclohexane derivatives. One common method is the free radical chlorination, where cyclohexane is reacted with chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic chlorination. This method uses a catalyst to enhance the reaction rate and selectivity. The process is carried out in large reactors where the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclohexane derivatives with different functional groups.

    Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield cyclohexanone, while substitution with hydroxide ions can produce cyclohexanol.

Scientific Research Applications

Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-: This compound lacks the stereochemical configuration specified by (1R,2S,4S)-rel-.

    Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2R,4S)-rel-: A stereoisomer with a different configuration.

    Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1S,2S,4R)-rel-: Another stereoisomer with a distinct configuration.

Uniqueness

The uniqueness of Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- lies in its specific stereochemistry, which influences its reactivity, physical properties, and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

104012-59-1

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

(1R,2S,4S)-2-chloro-4-methyl-1-propan-2-ylcyclohexane

InChI

InChI=1S/C10H19Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m0/s1

InChI Key

OMLOJNNKKPNVKN-AEJSXWLSSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)Cl)C(C)C

Canonical SMILES

CC1CCC(C(C1)Cl)C(C)C

Origin of Product

United States

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